molecular formula C11H16N2O B8785330 N-(2,6-dimethylphenyl)-2-(methylamino)acetamide

N-(2,6-dimethylphenyl)-2-(methylamino)acetamide

Cat. No. B8785330
M. Wt: 192.26 g/mol
InChI Key: MNPVBKFHOBFDKB-UHFFFAOYSA-N
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Patent
US06518458B1

Procedure details

A closed stainless-steel reactor is charged with 80 g of N-(2,6-dimethylphenyl)-2-chloro-acetamide and 600 ml of a 40% aqueous methylamine solution. The mixture is heated with stirring at 80° C. for 4 h and then concentrated under vacuum. The crude product is taken up in water and washed with dichloromethane. The aqueous solution is basified using sodium hydroxide solution and extracted with dichloromethane. The organic, phase is dried over sodium sulphate and concentrated to give 60 g of a colourless oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:13])[CH2:11]Cl.[CH3:14][NH2:15]>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:13])[CH2:11][NH:15][CH3:14]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NC(CCl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic, phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(CNC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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